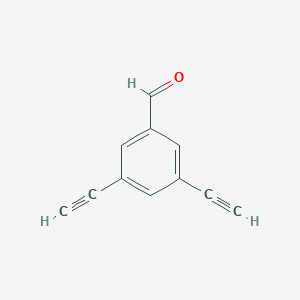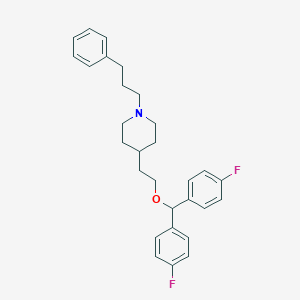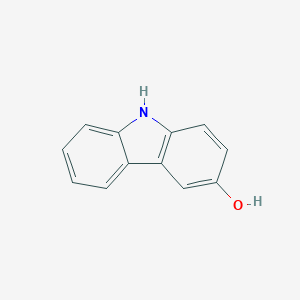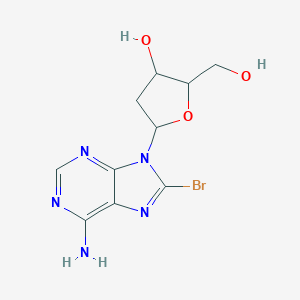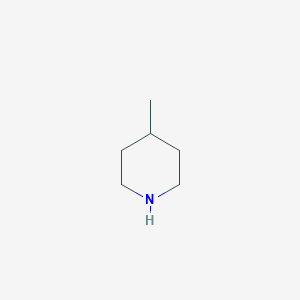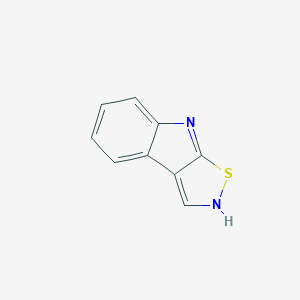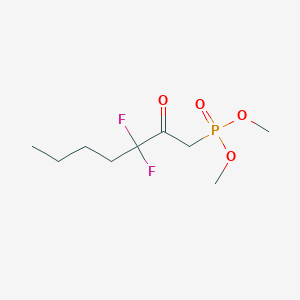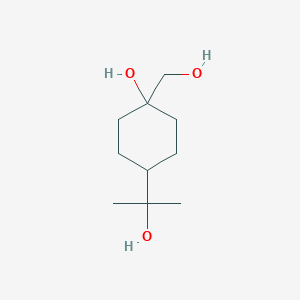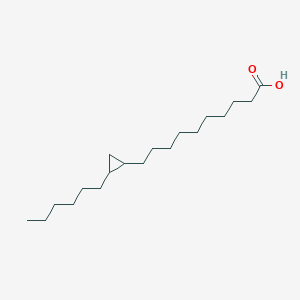
11,12-Methyleneoctadecanoic acid
Übersicht
Beschreibung
11,12-Methyleneoctadecanoic acid is a fatty acid that has been identified as a component of an ornithine-containing lipid in Thiobacillus thiooxidans. This compound is characterized by a unique structure that includes an 18-carbon chain with a methylene bridge and a 2-hydroxyl function. The presence of a cyclopropane group, which is a three-membered ring structure within the fatty acid chain, is a defining feature of this molecule. The cyclopropane group is believed to have a cis configuration, specifically located at the 11,12 position of the carbon chain .
Synthesis Analysis
The synthesis of 11,12-Methyleneoctadecanoic acid involves the use of 14C-labeling experiments and infrared spectroscopy to confirm the presence of the cyclopropane function. Mass spectrometry is employed to determine the molecular weight of the methyl ester and the acetylated methyl ester of the natural acid. The synthesis process also includes oxidative decarboxylation with permanganate and reductive ring cleavage to further analyze the structure and confirm the position of the cyclopropane group .
Molecular Structure Analysis
The molecular structure of 11,12-Methyleneoctadecanoic acid has been elucidated through various analytical techniques. Mass spectrometry provided insights into the molecular weight, while equivalent chain length determinations helped in understanding the structural configuration of the fatty acid. The data obtained from these analyses were crucial in determining the exact position of the cyclopropane group and the overall molecular structure of the acid .
Chemical Reactions Analysis
The chemical reactions involving 11,12-Methyleneoctadecanoic acid include oxidative decarboxylation and reductive ring cleavage. These reactions are significant as they allow for the detailed study of the cyclopropane group within the fatty acid. The permanganate oxidation study was particularly important in confirming the presence of the methylene bridge and the 2-hydroxyl function in the acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11,12-Methyleneoctadecanoic acid are inferred from its molecular structure. The presence of the cyclopropane ring and the hydroxyl group contribute to the acid's polarity and reactivity. Thin layer chromatographic mobilities of reference compounds compared to those of the natural acid and its derivatives were used to suggest the acid was a 2-hydroxy fatty acid, indicating its polar nature .
In a related study, the synthesis of intramolecularly labeled 6,9,12-[11,11-2H2,1-14C]octadecatrienoic acid was described, which is relevant to the understanding of the chemical behavior of polyunsaturated fatty acids and their interaction with enzymes such as lipoxygenases. Although this study does not directly analyze 11,12-Methyleneoctadecanoic acid, it provides context on the types of reactions fatty acids can undergo, such as enzymatic oxygenation, which could be relevant for understanding the reactivity of similar compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Surface Interactions
Fang, Giancarlo, and Flynn (1998) examined the surface interactions of compounds structurally similar to 11,12-methyleneoctadecanoic acid. They used scanning tunneling microscopy to study the packing structures of 11-bromoundecanoic acid and 12-bromododecanoic acid on graphite, noting significant differences in their molecular conformations due to a single methylene group variation (Fang, Giancarlo, & Flynn, 1998).
Polymer Science
Cui and Yan (2005) synthesized odd-even polyamides, including derivatives structurally related to 11,12-methyleneoctadecanoic acid, exploring their crystalline transitions and thermal properties. This research demonstrates the compound's relevance in the development of novel polymeric materials (Cui & Yan, 2005).
Enzymatic Synthesis in Bacteria
Zalkin, Law, and Goldfine (1963) discussed the enzymatic synthesis of cyclopropane fatty acids in bacteria, including cis-11,12-methyleneoctadecanoic acid, highlighting its biological synthesis and importance in microbial lipid metabolism (Zalkin, Law, & Goldfine, 1963).
Inhibitory Effects on Biological Processes
Pascal, Mannarelli, and Ziering (1986) explored the use of 10-thiastearic acid, a compound structurally related to 11,12-methyleneoctadecanoic acid, to inhibit the biosynthesis of cyclopropane fatty acids in protozoa. This research contributes to understanding the inhibitory effects of similar compounds on microbial growth and metabolism (Pascal, Mannarelli, & Ziering, 1986).
Metabolic Studies in Protozoans
Tipton and al-Shathir (1974) studied the metabolism of cyclopropane fatty acids, including cis-11,12-[methylene-14C]Methyleneoctadecanoic acid, in Tetrahymena pyriformis. Their work provides insights into how these compounds are metabolized in eukaryotic cells (Tipton & al-Shathir, 1974).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(2-hexylcyclopropyl)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKRDVKGCQRKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964568 | |
| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytomonic acid | |
CAS RN |
503-06-0 | |
| Record name | 11,12-Methyleneoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytomonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



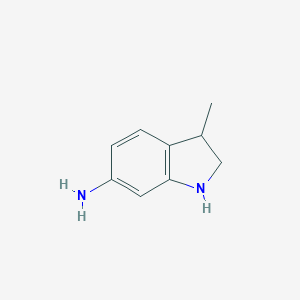
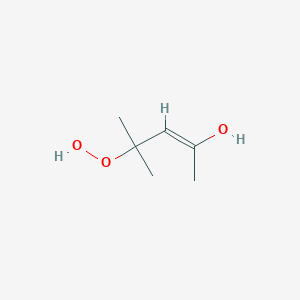
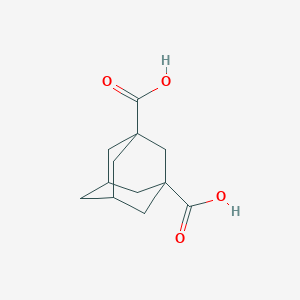
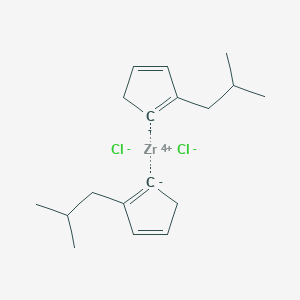
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
